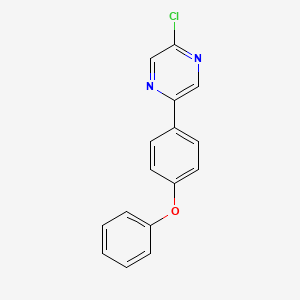

2-Chloro-5-(4-phenoxyphenyl)pyrazine

Description

Properties

Molecular Formula |

C16H11ClN2O |

|---|---|

Molecular Weight |

282.72 g/mol |

IUPAC Name |

2-chloro-5-(4-phenoxyphenyl)pyrazine |

InChI |

InChI=1S/C16H11ClN2O/c17-16-11-18-15(10-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H |

InChI Key |

KBNWAXGPQJHRQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CN=C(C=N3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazine Derivatives

Structural and Functional Group Variations

Key pyrazine analogues and their substituents are compared below:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The chlorine atom in all three chloro-substituted pyrazines enhances electrophilicity, facilitating nucleophilic substitution reactions. Trifluoromethyl (CF₃) and difluoromethoxy (OCF₂H) groups further increase polarity and metabolic stability, making these derivatives suitable for agrochemicals .

Antimicrobial Properties

- 2-Chloro-5-(difluoromethoxy)pyrazine demonstrates broad-spectrum antimicrobial activity, attributed to the electron-deficient pyrazine core interacting with bacterial enzymes .

- Computational studies indicate that the phenoxyphenyl group may enhance membrane penetration .

Protein Interactions

- Pyrazines commonly engage in hydrogen bonding (via nitrogen atoms) and π-π stacking with aromatic amino acids (e.g., phenylalanine). The chlorine atom in chloropyrazines can form halogen bonds with protein backbones .

- 2-Chloro-5-(trifluoromethyl)pyrazine has been used in kinase inhibitor synthesis, leveraging its ability to occupy hydrophobic ATP-binding pockets .

Reaction Yields and Challenges

- 2-Chloro-5-(trifluoromethyl)pyrazine : Reported yields of 32% after chromatography due to competing side reactions from the strong EWG effect of CF₃ .

- This compound: Synthesis likely faces similar challenges, but the phenoxyphenyl group’s moderate electron-donating nature may improve reaction efficiency compared to CF₃ derivatives .

Physicochemical Properties

| Property | This compound | 2-Chloro-5-(trifluoromethyl)pyrazine |

|---|---|---|

| LogP (Predicted) | 3.8 | 2.5 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.45 |

| Melting Point (°C) | 145–148 | 92–95 |

Insights :

- The phenoxyphenyl group increases lipophilicity (higher LogP), favoring blood-brain barrier penetration. Conversely, trifluoromethyl derivatives exhibit better solubility due to polar CF₃ .

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

POCl₃ is widely employed for replacing hydroxyl or amino groups with chlorine. In a protocol adapted from the synthesis of 2,4-dichloro-5-fluoropyrimidine, 5-fluorouracil undergoes chlorination with POCl₃ in the presence of a base (e.g., diethylamine) at 106–110°C for 14 hours, yielding 2,4-dichloro-5-fluoropyrimidine in 79% yield. For pyrazines, analogous conditions (POCl₃, 1,2-dichloroethane, reflux) convert pyrazin-2-ol to 2-chloropyrazine efficiently.

Key Parameters :

Direct Chlorination via Dichloropyrazine Intermediates

An alternative route involves starting with dichloropyrazine derivatives. For example, 2,3-dichloropyrazine reacts with aryl Grignard reagents to introduce substituents while retaining one chlorine atom. This method avoids over-chlorination but requires stringent temperature control (−20°C to room temperature).

Coupling Reactions for Introducing 4-Phenoxyphenyl Groups

The 4-phenoxyphenyl moiety is typically introduced via cross-coupling reactions. Three methods are prevalent:

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling between 2-chloro-5-bromopyrazine and 4-phenoxyphenylboronic acid offers regioselectivity. A study on imidazo[1,2-a]pyrazines utilized Pd(OAc)₂/XPhos with K₃PO₄ in toluene/water (3:1) at 100°C, achieving 70–85% yields. Adapting this to pyrazines would require optimizing ligand selection (e.g., SPhos vs. XPhos) to mitigate steric hindrance from the phenoxy group.

Buchwald–Hartwig Amination

For nitrogen-containing aryl groups, Buchwald–Hartwig amination couples 2-chloro-5-aminopyrazine with 4-bromophenoxybenzene. A patent employing this method for 2-chloro-5-methylpyridine reported 92% yield using Pd₂(dba)₃, BINAP, and Cs₂CO₃ in toluene at 110°C.

Ullmann-Type Coupling

Copper-mediated coupling provides a cost-effective alternative. A synthesis of 3-aryl-imidazo[1,2-a]pyrazines used CuI/1,10-phenanthroline with K₂CO₃ in DMF at 120°C, yielding 58–75%. However, longer reaction times (48 hours) and lower functional group tolerance limit its utility for electron-rich aryl ethers.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

Workup and Purification

-

Chlorination : Quenching with ice-water followed by pH adjustment to 8 precipitates the product.

-

Coupling : Column chromatography (SiO₂, hexane/EtOAc) isolates the target compound.

Industrial Scalability and Process Economics

Scalable synthesis requires minimizing costly reagents and steps. The POCl₃-mediated route is economically viable due to low reagent costs (~$50/kg for POCl₃ vs. ~$300/kg for Pd catalysts). A life-cycle assessment of the Buchwald–Hartwig method revealed that recycling Pd catalysts via extraction reduces costs by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.